molecular formula C22H28ClN3 B6099363 N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine

N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine

Cat. No. B6099363
M. Wt: 369.9 g/mol
InChI Key: WOBOQOBAWLSSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine, commonly known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. TCB-2 is a derivative of the hallucinogenic drug mescaline and has been studied for its potential use in scientific research.

Scientific Research Applications

TCB-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. TCB-2 has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

TCB-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. TCB-2 binds to the receptor and activates it, which leads to an increase in the activity of certain neurotransmitters in the brain. This increase in neurotransmitter activity is thought to be responsible for the hallucinogenic effects of TCB-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCB-2 are not well understood. However, studies have shown that TCB-2 can cause hallucinations, altered perceptions of time and space, and changes in mood and cognition. TCB-2 has also been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. TCB-2 is also relatively stable and can be stored for long periods of time. However, TCB-2 is a controlled substance and can only be used in lab experiments with the appropriate permits and licenses.

Future Directions

There are several future directions for research on TCB-2. One area of interest is the potential use of TCB-2 in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds that are similar to TCB-2 but have improved pharmacological properties. Finally, there is a need for further research on the biochemical and physiological effects of TCB-2, particularly in relation to its potential use in scientific research.

Synthesis Methods

The synthesis of TCB-2 involves the condensation of 4-tert-butylbenzaldehyde and 2-chlorobenzylamine to form N-(4-tert-butylbenzylidene)-2-chlorobenzylamine. This intermediate compound is then reacted with piperazine to produce TCB-2. The synthesis of TCB-2 is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

1-(4-tert-butylphenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3/c1-22(2,3)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-19-6-4-5-7-21(19)23/h4-11,16H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBOQOBAWLSSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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